molecular formula C12H20N4O B11733898 1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine

1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine

Cat. No.: B11733898
M. Wt: 236.31 g/mol
InChI Key: OTSFUJMLASXUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-1H-pyrazol-5-amine with 2-methylpiperidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazol-5-amine
  • 2-methylpiperidine-1-carbonyl chloride
  • 1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazole

Uniqueness

1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

(5-amino-1-ethylpyrazol-4-yl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H20N4O/c1-3-16-11(13)10(8-14-16)12(17)15-7-5-4-6-9(15)2/h8-9H,3-7,13H2,1-2H3

InChI Key

OTSFUJMLASXUSK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N2CCCCC2C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.